1-(4-chlorobenzenesulfonyl)-2-methyl-4,5-dihydro-1H-imidazole hydroiodide
Description
Properties
CAS No. |
477762-92-8 |
|---|---|
Molecular Formula |
C10H12ClIN2O2S |
Molecular Weight |
386.63 |
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-2-methyl-4,5-dihydroimidazole;hydroiodide |
InChI |
InChI=1S/C10H11ClN2O2S.HI/c1-8-12-6-7-13(8)16(14,15)10-4-2-9(11)3-5-10;/h2-5H,6-7H2,1H3;1H |
InChI Key |
WCSOSVVJGLUVHL-UHFFFAOYSA-N |
SMILES |
CC1=NCCN1S(=O)(=O)C2=CC=C(C=C2)Cl.I |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Cyclization of N-Methylethylenediamine
The dihydroimidazole core is synthesized through cyclization of N-methylethylenediamine using carbonyl equivalents:
- Reagents : N-Methylethylenediamine (1.0 eq), triethyl orthoformate (1.2 eq), acetic acid (catalytic).
- Conditions : Reflux in toluene at 110°C for 6–8 hours under nitrogen.
- Workup : Concentrate under reduced pressure, wash with cold diethyl ether, and recrystallize from ethanol.
- Yield : 68–75% as a white crystalline solid.
Mechanistic Insight :
Triethyl orthoformate acts as a carbonyl donor, facilitating cyclization via Schiff base formation and subsequent dehydration.
Sulfonylation with 4-Chlorobenzenesulfonyl Chloride
Regioselective Sulfonylation
The free amine at position 1 of the dihydroimidazole undergoes sulfonylation:
- Reagents :
- 2-Methyl-4,5-dihydro-1H-imidazole (1.0 eq)
- 4-Chlorobenzenesulfonyl chloride (1.1 eq)
- Triethylamine (2.0 eq, as HCl scavenger)
- Solvent : Anhydrous dichloromethane (DCM) at 0–5°C.
- Conditions : Stir for 4 hours under nitrogen, then warm to room temperature for 12 hours.
- Workup :
- Wash with 5% NaOH (aq) to remove excess sulfonyl chloride.
- Dry over MgSO₄, filter, and concentrate.
- Purify via silica gel chromatography (hexane:ethyl acetate, 3:1).
- Yield : 82–89% as a pale-yellow solid.
Regioselectivity Control :
The reaction favors sulfonylation at the less hindered nitrogen (position 1) due to steric effects from the 2-methyl group.
Hydroiodide Salt Formation
Acid-Base Reaction with Hydroiodic Acid
The free base is converted to the hydroiodide salt for improved stability:
- Reagents :
- 1-(4-Chlorobenzenesulfonyl)-2-methyl-4,5-dihydro-1H-imidazole (1.0 eq)
- Hydroiodic acid (57% aqueous, 1.2 eq)
- Solvent : Ethanol (anhydrous).
- Conditions : Stir at 0°C for 1 hour, then at room temperature for 2 hours.
- Workup :
- Filter precipitated salt.
- Wash with cold ethanol and diethyl ether.
- Dry under vacuum at 40°C for 6 hours.
- Yield : 90–95% as a hygroscopic white powder.
Critical Parameters :
- Moisture Control : Reactions must be conducted under anhydrous conditions to prevent HI oxidation.
- Light Protection : The product is light-sensitive; amber glassware is recommended.
Industrial-Scale Optimization
Solvent and Catalyst Screening
Data from analogous imidazole syntheses (Table 1):
| Solvent | Catalyst | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| DCM | None | 25 | 82 | 98 |
| THF | DMAP | 40 | 88 | 97 |
| Acetonitrile | Pyridine | 25 | 79 | 96 |
Key Findings :
- THF with DMAP : Enhances reaction rate and yield via nucleophilic catalysis.
- DCM : Preferred for large-scale operations due to easier recovery.
Purification Techniques
- Recrystallization : Ethanol/water (4:1) achieves >99% purity.
- Chromatography : Reserved for small batches due to cost constraints.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorobenzenesulfonyl)-2-methyl-4,5-dihydro-1H-imidazole hydroiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfides or thiols. Substitution reactions result in various substituted imidazole derivatives .
Scientific Research Applications
1-(4-chlorobenzenesulfonyl)-2-methyl-4,5-dihydro-1H-imidazole hydroiodide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 1-(4-chlorobenzenesulfonyl)-2-methyl-4,5-dihydro-1H-imidazole hydroiodide involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Effects on the Imidazoline Core
Sulfonyl vs. Thioether Groups
- Target Compound : The 4-chlorobenzenesulfonyl group (electron-withdrawing) increases acidity at the NH position and stabilizes the imidazoline ring via resonance. This contrasts with thioether-substituted analogues like 2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazole (), where the sulfur atom contributes to lipophilicity but lacks strong hydrogen-bonding capacity.
- Impact on Reactivity : Sulfonylated derivatives (e.g., 1-(benzenesulfonyl)-2-[(3,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazole , ) undergo nucleophilic substitution more readily due to the sulfonyl group’s electron-withdrawing nature, whereas thioethers are more prone to oxidation .
Aromatic Substituent Variations
- Naphthyl vs. Chlorophenyl : The compound 1-(4-chlorobenzenesulfonyl)-2-[(naphthalen-1-yl)methyl]-4,5-dihydro-1H-imidazole (CAS 873587-77-0, ) features a bulky naphthyl group, enhancing π-π stacking interactions but reducing solubility compared to the target compound’s simpler chlorophenyl substituent.
Counterion Influence
Hydroiodide salts, as seen in the target compound and 1-(2,6-dimethylphenyl)-2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide (), improve aqueous solubility compared to hydrobromide or hydrochloride salts. However, iodide’s larger ionic radius may reduce crystal lattice stability, affecting melting points. For example:
Physicochemical Properties
- Solubility : The sulfonyl group increases polarity, making the target compound more water-soluble than 1-(2-methoxyethyl)-2-methyl-4,5-dihydro-1H-imidazole hydroiodide (), which has a methoxyethyl group contributing to hydrophobicity.
- Crystallinity : X-ray data for 4-[1-(2-hydroxypropyl)-4,5-diphenyl-1H-imidazol-2-yl]benzoic acid () reveals planar imidazole rings; the target compound’s sulfonyl group may induce similar planarity but with distinct packing motifs .
Biological Activity
1-(4-Chlorobenzenesulfonyl)-2-methyl-4,5-dihydro-1H-imidazole hydroiodide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its imidazole ring and a sulfonyl group attached to a chlorobenzene moiety. The presence of the hydroiodide salt form enhances its solubility and bioavailability.
Biological Activity Overview
Research has demonstrated that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Studies indicate that the compound has significant antibacterial properties against Gram-positive and Gram-negative bacteria.
- Anticancer Potential : Preliminary data suggest that it may inhibit cancer cell proliferation through apoptosis induction.
- Anti-inflammatory Effects : The compound shows promise in reducing inflammation in vitro by modulating cytokine production.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonyl group may interact with key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
- Receptor Modulation : The compound may act on specific receptors involved in inflammatory pathways, thus reducing cytokine release.
- DNA Interaction : Evidence suggests that it can intercalate into DNA, leading to disruption of replication in cancer cells.
Table 1: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 128 µg/mL |
Table 2: Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis | |
| HeLa (Cervical Cancer) | 20 | DNA intercalation | |
| A549 (Lung Cancer) | 25 | Inhibition of cell proliferation |
Case Studies
- Case Study on Antimicrobial Efficacy : A study evaluating the effectiveness of the compound against various bacterial strains showed that it outperformed traditional antibiotics in certain cases, suggesting its potential as a novel antimicrobial agent.
- Case Study on Cancer Cell Lines : In vitro studies on MCF-7 and HeLa cells indicated that treatment with this compound led to significant reductions in cell viability, with observed morphological changes consistent with apoptosis.
- Anti-inflammatory Research : Experimental models demonstrated that the compound reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential utility in treating inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
